N-(1-Ethyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine
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Overview
Description
N-(1-Ethyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a nitro-substituted pyridine ring
Preparation Methods
The synthesis of N-(1-Ethyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-pyridinamine with ethyl bromide to form an intermediate, which is then subjected to nitration to introduce the nitro group. The final step involves the formation of the pyrrolidinylidene moiety through a condensation reaction with pyrrolidine under specific conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and controlled reaction environments to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-(1-Ethyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reagents and conditions used.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(1-Ethyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of N-(1-Ethyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pyrrolidinylidene moiety can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
N-(1-Ethyl-2-pyrrolidinylidene)-5-nitro-2-pyridinamine can be compared with other similar compounds, such as:
- N-(1-Ethyl-2-pyrrolidinylidene)-4-(methylamino)benzenesulfonamide
- N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide
- N-(4-(((1-Ethyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)-N-methylacetamide
These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Properties
CAS No. |
84858-92-4 |
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Molecular Formula |
C11H14N4O2 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
1-ethyl-N-(5-nitropyridin-2-yl)pyrrolidin-2-imine |
InChI |
InChI=1S/C11H14N4O2/c1-2-14-7-3-4-11(14)13-10-6-5-9(8-12-10)15(16)17/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
IQQMRJBBCDCVBP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1=NC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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